molecular formula C13H14Cl2N2 B193716 1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole CAS No. 67085-12-5

1-(2-Chloro-4-(4-chlorophenyl)butyl)-1h-imidazole

Cat. No. B193716
CAS RN: 67085-12-5
M. Wt: 269.17 g/mol
InChI Key: PJMMKIMXEKRAAT-UHFFFAOYSA-N
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Patent
US07625935B2

Procedure details

in the presence of sodium hydride reagent in dimethylformamide solvent. This substitution reaction takes a long time and gives the (1-[4-(4-chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) with a poor yield (51.7%). In the next step of the butoconazole nitrate synthesis (1-[4-(chlorophenyl)-2-hydroxy-n-butyl]-imidazole) (IV) is treated with thionyl chloride (which is at once a reagent and a solvent) at 65-70° C. to yield 1-[4-(4-chlorophenyl)-2-chloro-n-butyl]-imidazole of the formula (V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[4-(chlorophenyl)-2-hydroxy-n-butyl]-imidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=C(Cl)C(S[CH:9]([CH2:19][N:20]2[CH:24]=[N:23][CH:22]=[CH:21]2)[CH2:10][CH2:11][C:12]2[CH:13]=[CH:14][C:15]([Cl:18])=[CH:16][CH:17]=2)=C(Cl)C=1.[N+]([O-])(O)=O.[Cl:30]C1C=CC=CC=1CCC(O)CN1C=CN=C1.S(Cl)(Cl)=O>>[Cl:18][C:15]1[CH:14]=[CH:13][C:12]([CH2:11][CH2:10][CH:9]([Cl:30])[CH2:19][N:20]2[CH:21]=[CH:22][N:23]=[CH:24]2)=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C(C(=C(C1)Cl)SC(CCC=2C=CC(=CC2)Cl)CN3C=CN=C3)Cl.[N+](=O)(O)[O-]
Name
1-[4-(chlorophenyl)-2-hydroxy-n-butyl]-imidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)CCC(CN1C=NC=C1)O
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a poor yield (51.7%)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCC(CN1C=NC=C1)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.